Cas no 29679-67-2 (Ethanamine,2-(diphenylphosphino)-N,N-dimethyl-)

Ethanamine,2-(diphenylphosphino)-N,N-dimethyl- structure
29679-67-2 structure
Product Name:Ethanamine,2-(diphenylphosphino)-N,N-dimethyl-
CAS No:29679-67-2
MF:C16H20NP
MW:257.310464859009
CID:291276
PubChem ID:273266
Update Time:2025-04-19

Ethanamine,2-(diphenylphosphino)-N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Ethanamine,2-(diphenylphosphino)-N,N-dimethyl-
    • 2-diphenylphosphanyl-N,N-dimethylethanamine
    • (1-dimethylamino)-2-(diphenylphosphanyl)etane
    • (diphenylphosphino)-N,N-dimethylethyleneamine
    • [2-(diphenylphosphanyl)ethyl]dimethylamine
    • 1-(dimethylamino)-2-(diphenylphosphino)ethane
    • 2-(diphenylphosphanyl)-n,n-dimethylethanamine
    • AC1L6SWO
    • AC1Q7DPL
    • AR-1C9191
    • N,N-dimethyl-2-(diphenylphosphino)ethanamine
    • N,N-dimethyl-2-diphenylphosphinoethylamine
    • NSC118386
    • SureCN3164447
    • CS-0310195
    • 29679-67-2
    • 2-(Diphenylphosphanyl)-N,N-dimethylethan-1-amine
    • SCHEMBL3164447
    • DTXSID10297823
    • NSC-118386
    • 1-dimethylamino-2-diphenylphosphinoethane
    • 2-diphenylphosphanyl-N,N-dimethyl-ethanamine
    • Inchi: 1S/C16H20NP/c1-17(2)13-14-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
    • InChI Key: MCNWRGVXJSQPAY-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)CCN(C)C

Computed Properties

  • Exact Mass: 257.1335
  • Monoisotopic Mass: 257.133
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Boiling Point: 344°Cat760mmHg
  • Flash Point: 161.9°C
  • PSA: 3.24
  • LogP: 2.68090
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